2-(5-phenyl-2H-tetrazol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazoles and hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the formation of the hydrazide linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)benzaldehyde
- 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)acetonitrile
- ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides
Uniqueness
Compared to similar compounds, 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of the tetrazole and hydrazide functionalities. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C15H13N7O |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H13N7O/c23-14(18-17-10-12-6-8-16-9-7-12)11-22-20-15(19-21-22)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,23)/b17-10+ |
InChI Key |
RKRPNKKFCWMQPK-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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